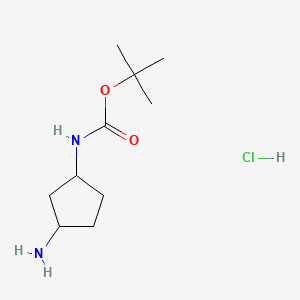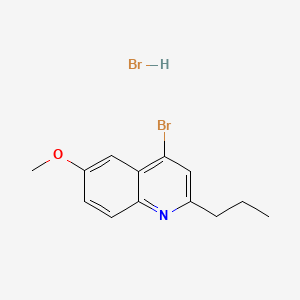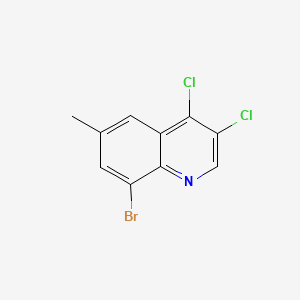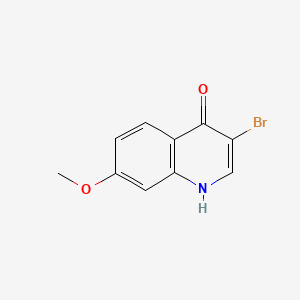![molecular formula C7H7N3S B598814 Thiazolo[5,4-b]pyridin-2-ylmethanamine CAS No. 1203605-30-4](/img/structure/B598814.png)
Thiazolo[5,4-b]pyridin-2-ylmethanamine
Overview
Description
Thiazolo[5,4-b]pyridin-2-ylmethanamine is a chemical compound with the molecular formula C7H7N3S . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
These N-heterocyclic compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its structure, chemical names, and classification .Scientific Research Applications
Anticancer and Antitumor Applications
Thiazolo[5,4-b]pyridin-2-ylmethanamine derivatives have been explored extensively for their anticancer and antitumor potential. For instance, studies have synthesized and evaluated thiazolo[4,5-b]pyridine-2(3H)-one derivatives, revealing moderate inhibitory activity against cancer cell lines and promising cytotoxic effects on specific cells like HepG2 and Balb/c 3T3 cells (Lozynskyi et al., 2018). Another research synthesized novel 3H-thiazolo[4,5-b]pyridine-2-ones and observed their antitumor activity, identifying key structure-functional relationships for their anticancer potential and noting a significant increase in anticancer potential with certain structural modifications (Chaban et al., 2012). Furthermore, some novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against a variety of cancer cell lines, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Antimicrobial and Antibacterial Applications
Studies have also highlighted the antimicrobial properties of this compound derivatives. For instance, certain synthesized compounds exhibited varying degrees of inhibition against bacterial and fungal strains, showcasing their antimicrobial efficacy (Hussein et al., 2014). Additionally, some thiazolo[4,5-b]pyridine derivatives have been screened for their antimicrobial and cytotoxic activities, revealing strong antimicrobial activity for specific compounds and potential as chemotherapeutic agents (Lozynskyi et al., 2021).
Synthesis and Structural Modification
Research has delved into the synthesis and structural modification of this compound derivatives. Innovative synthetic approaches have been developed, optimizing conditions for the preparation of derivatives and exploring the effects of structural modifications on biological activities. For instance, a novel synthesis method for thiazolo[5,4-d]pyrimidines was reported, demonstrating the potential for these compounds in a range of biological activities, including antiproliferative effects (Singh et al., 2013).
Anti-Inflammatory and Antioxidant Activities
There's evidence of anti-inflammatory and antioxidant properties in this compound derivatives. Specific derivatives have been evaluated in vivo for their anti-inflammatory action and in vitro for their antioxidant activity, showing promising results (Chaban et al., 2019).
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridin-2-ylmethanamine is a compound that has been synthesized as part of a series of novel thiazolo[4,5-b]pyridines . These compounds have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolo[4,5-b]pyridines, in general, have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that these compounds may interact with multiple targets and induce various biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that these compounds likely interact with multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that these compounds likely induce various molecular and cellular changes.
Safety and Hazards
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYHHMPBZBXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734829 | |
| Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203605-30-4 | |
| Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/no-structure.png)

![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)

![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)
